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molecular formula C6H6N4 B1396132 2,6-Diaminoisonicotinonitrile CAS No. 1158785-01-3

2,6-Diaminoisonicotinonitrile

Cat. No. B1396132
M. Wt: 134.14 g/mol
InChI Key: YQLMHNIURPWECW-UHFFFAOYSA-N
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Patent
US08163778B2

Procedure details

A mixture of 1.00 g 2.6-diamino-4-bromopyridine and 0.992 g copper(I)cyanide in 10 ml dimethylformamide was heated under microwave irradiation to 230° C. for 1000 sec. The resulting mixture was partitioned between 10% aqueous ammonium chloride and ethyl acetate. The phases were separated and the aqueous phase was extracted with ethyl acetate. The organic phases were washed with water and brine, dried over magnesium sulfate dihydrate and evaporated. The solid residue was dissolved in hot ethyl acetate and passed through a filter. To the clear mother liquor was added heptane until crystallization started. The mixture was cooled to room temperature and the crystals were collected by filtration to yield 0.528 g of the title compound as yellowish solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
copper(I)cyanide
Quantity
0.992 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6](Br)[CH:5]=[C:4]([NH2:9])[N:3]=1.[Cu][C:11]#[N:12]>CN(C)C=O>[NH2:1][C:2]1[CH:7]=[C:6]([C:11]#[N:12])[CH:5]=[C:4]([NH2:9])[N:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=NC(=CC(=C1)Br)N
Name
copper(I)cyanide
Quantity
0.992 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
230 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was partitioned between 10% aqueous ammonium chloride and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phases were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate dihydrate
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The solid residue was dissolved in hot ethyl acetate
ADDITION
Type
ADDITION
Details
To the clear mother liquor was added heptane
CUSTOM
Type
CUSTOM
Details
until crystallization
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the crystals were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=CC(=C1)C#N)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.528 g
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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